molecular formula C7H2BrClF4 B13126685 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene

5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B13126685
M. Wt: 277.44 g/mol
InChI Key: NVANSONKXXITNV-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene: is an aromatic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route is as follows:

    Halogenation of Benzene: The initial step involves the halogenation of benzene to introduce the bromine, chlorine, and fluorine atoms. This can be achieved through electrophilic aromatic substitution reactions using bromine, chlorine, and fluorine sources under controlled conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure selective substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene: can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or

Properties

Molecular Formula

C7H2BrClF4

Molecular Weight

277.44 g/mol

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrClF4/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H

InChI Key

NVANSONKXXITNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)Cl)Br

Origin of Product

United States

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